Product packaging for Furo[2,3-b]pyridine-2-carbaldehyde(Cat. No.:CAS No. 109274-92-2)

Furo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B034861
CAS No.: 109274-92-2
M. Wt: 147.13 g/mol
InChI Key: LSMDPNNOISGCOJ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-2-carbaldehyde is a high-value fused bicyclic heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a versatile scaffold for the synthesis of novel compounds, particularly in the development of kinase inhibitors. The furo[2,3-b]pyridine core is recognized as a key isostere of privileged structures like 7-azaindole, often used to modulate selectivity and potency in drug candidates by altering hydrogen-bonding interactions with the kinase hinge region . This compound is extensively utilized in anticancer research. Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines, including triple-negative breast cancer models such as MDA-MB-231 . Furthermore, its applications extend to other therapeutic areas, with the furopyridine structure found in compounds investigated as inhibitors for targets like EGFR, AKT, and B-Raf . Researchers employ this aldehyde as a critical synthetic intermediate, leveraging the reactive aldehyde group for further functionalization through conjugation and cyclization reactions. It is a precursor in the synthesis of complex molecules for structure-activity relationship (SAR) studies . Please note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B034861 Furo[2,3-b]pyridine-2-carbaldehyde CAS No. 109274-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDPNNOISGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292044
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-92-2
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
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Record name Furo[2,3-b]pyridine-2-carboxaldehyde
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Record name furo[2,3-b]pyridine-2-carbaldehyde
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Synthetic Methodologies for the Furo 2,3 B Pyridine Nucleus and Furo 2,3 B Pyridine 2 Carbaldehyde

Strategies for the Construction of the Furo[2,3-b]pyridine (B1315467) Framework

A variety of synthetic routes have been established to access the furo[2,3-b]pyridine core, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Annulation Approaches via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on 2-halopyridine precursors is a foundational strategy for constructing the furo[2,3-b]pyridine skeleton. nih.gov This approach typically involves the reaction of a 2-halopyridine with a suitable nucleophile, followed by an intramolecular cyclization to form the furan (B31954) ring.

A notable example involves the reaction of ethyl 2,5-dichloronicotinate with the alkoxide generated from ethyl 2-hydroxyacetate. nih.gov The nucleophilic alkoxide displaces the 2-chloro substituent of the pyridine (B92270) ring, and a subsequent intramolecular cyclization of the intermediate yields the furo[2,3-b]pyridine core. nih.gov A similar strategy utilizing tert-butyl 2-hydroxyacetate has also been successfully employed, leading to the formation of the furo[2,3-b]pyridine system in excellent yields. nih.gov

Table 1: Key Reagents in Annulation Approaches

Pyridine Precursor Nucleophile Resulting Core
Ethyl 2,5-dichloronicotinate Ethyl 2-hydroxyacetate Furo[2,3-b]pyridine

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of furo[2,3-b]pyridines. These methods often involve one-pot procedures that combine cross-coupling and cyclization steps, offering high efficiency and atom economy.

One prominent palladium-catalyzed approach involves a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov Another innovative Pd(II)-catalyzed synthesis utilizes β-ketodinitriles and alkynes to construct the furopyridine scaffold through an unusual N-H/C annulation. acs.orgnih.govdicp.ac.cn This reaction involves the participation of both nitrile groups in the concurrent formation of the furan and pyridine rings. acs.orgnih.gov Furthermore, palladium-catalyzed dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides provides a regioselective route to benzofuro[3,2-b]pyridines, which can be readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines. acs.org

A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed using ultrasound-assisted Pd/C-Cu catalysis. This method involves the sequential C-C coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, followed by a C-O bond-forming reaction. nih.gov

Heterocyclization Strategies Involving Pyridine N-Oxide Derivatives

Pyridine N-oxides serve as versatile precursors for the synthesis of furo[2,3-b]pyridines, often under mild, metal-free conditions. researchgate.netaminer.cn A concise strategy for preparing 2,3-substituted furo[2,3-b]pyridines involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This method proceeds via an intramolecular nucleophilic addition followed by rearomatization. researchgate.netaminer.cn

The reactivity of the N-O bond in pyridine N-oxides is central to these transformations. clockss.org For instance, the reaction of 3-bromofuro[2,3-b]pyridine (B1268614) N-oxides with trimethylsilyl (B98337) cyanide leads to α-cyanopyridine derivatives. elsevierpure.com Additionally, the treatment of aminopyridine N-oxides with phosphoryl tribromide can generate key 2-bromopyridine (B144113) intermediates, which are amenable to standard palladium-catalyzed coupling reactions. nih.gov The use of pyridine N-oxides in conjunction with trifluoroacetic anhydride (B1165640) can also promote high-yielding trifluoromethylation reactions.

Table 2: Examples of Pyridine N-Oxide Based Syntheses

Pyridine N-Oxide Precursor Reaction Type Product
C3-substituted Pyridine N-oxide Intramolecular Cyclization 2,3-substituted Furo[2,3-b]pyridine researchgate.net
3-Bromofuro[2,3-b]pyridine N-oxide Cyanation α-Cyanopyridine derivative elsevierpure.com

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

The intramolecular Diels-Alder reaction provides a powerful method for constructing the fused ring system of furo[2,3-b]pyridines. nih.govwikipedia.org In this reaction, a diene and a dienophile, tethered within the same molecule, undergo a [4+2] cycloaddition to form a cyclohexene (B86901) ring as part of a more complex polycyclic structure. wikipedia.orglibretexts.orgmasterorganicchemistry.com

One reported synthesis involves an intramolecular Diels-Alder reaction between a triazine and an alkyne, which affords a dihydrofuro[2,3-b]pyridine intermediate. nih.gov This intermediate is subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the aromatic furo[2,3-b]pyridine. nih.gov While normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging, intramolecular versions are generally more facile. acsgcipr.org

Organocatalytic Approaches

While specific examples of carbene-catalyzed reactions for the direct synthesis of furo[2,3-b]pyridines are not extensively documented in the provided results, related organocatalytic methods for similar fused heterocyclic systems are known. For instance, the synthesis of pyrrolo[3,2-b]pyrroles has been achieved through a multicomponent reaction catalyzed by iron(III) perchlorate. rsc.org The principles of organocatalysis, particularly in activating substrates for cyclization, are broadly applicable in heterocyclic chemistry.

Phase-Transfer Catalysis in Fused Furan-Pyridinone Syntheses

Phase-transfer catalysis (PTC) has been effectively utilized in the synthesis of related fused heterocyclic systems. For example, 6-methyl and 6-benzyl derivatives of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate were obtained using PTC conditions. mdpi.com This methodology facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by using a phase-transfer agent to transport the reactive species across the phase boundary. crdeepjournal.org This technique can lead to increased reaction rates and selectivity. crdeepjournal.org

Synthesis of Furo[2,3-b]pyridine-2-carbaldehyde

The introduction of a carbaldehyde group at the 2-position of the furo[2,3-b]pyridine nucleus is a key functionalization. The formylation of the related furo[2,3-b]pyrrole system to introduce a 2-formyl group has been reported. mdpi.com While specific details for the direct formylation of the parent furo[2,3-b]pyridine to yield this compound are not explicitly detailed in the search results, general formylation methods for electron-rich heterocycles, such as the Vilsmeier-Haack reaction, are commonly employed. PubChem lists the compound furo[3,2-b]pyridine-2-carbaldehyde, indicating its existence and potential synthesis. uni.lu

One-Pot and Multicomponent Reaction Sequences

The efficient assembly of complex molecular frameworks in a single operation is a primary goal in modern organic synthesis. For the furo[2,3-b]pyridine system, several palladium-catalyzed one-pot syntheses have been reported. nih.gov These methods often involve a sequence of reactions, such as a Sonogashira coupling followed by a Wacker-type heteroannulation, to construct the fused ring system in a single pot. nih.gov Such approaches offer significant advantages by reducing the number of intermediate purification steps, saving time and resources.

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials, represent another powerful strategy. While specific MCRs for this compound are not extensively detailed, the general principle has been applied to the synthesis of various substituted pyridines. wikipedia.org For instance, a one-pot, three-component cyclocondensation process, modifying the Bohlmann-Rahtz pyridine synthesis, combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to afford polysubstituted pyridines with complete regiochemical control. wikipedia.org Adapting such MCR strategies could provide a convergent and highly efficient route to functionalized furo[2,3-b]pyridine cores.

Specific Synthetic Routes to this compound and its Precursors

The introduction of a formyl group at the C2 position of the furo[2,3-b]pyridine nucleus is a key transformation for further chemical elaboration. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org Although the pyridine ring is inherently electron-deficient, the fused furan ring in the furo[2,3-b]pyridine system increases the electron density, making it susceptible to electrophilic substitution.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org This electrophilic species then attacks the electron-rich position of the heterocyclic nucleus. For the furo[2,3-b]pyridine system, electrophilic attack is anticipated at the C2 position of the furan ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde, this compound. wikipedia.org This methodology has been successfully applied to synthesize 3-formyl derivatives of related pyrido[2,3-b]porphyrins, demonstrating its utility on complex fused pyridine systems. thieme-connect.de

The synthesis of the furo[2,3-b]pyridine precursor itself can be achieved through several routes. One robust method starts from a substituted pyridine, such as 2,5-dichloronicotinic acid. nih.gov This starting material can be converted in a multi-step sequence involving esterification, nucleophilic aromatic substitution with an alkoxide, and subsequent intramolecular cyclization to form the furo[2,3-b]pyridine ring system. nih.gov

A general synthetic pathway is outlined below:

StepReactant(s)Reagent(s)ProductDescription
1 Substituted 2-halopyridinee.g., Ethyl 2-hydroxyacetate, BaseFuro[2,3-b]pyridine coreNucleophilic substitution followed by intramolecular cyclization to form the fused furan ring. nih.gov
2 Furo[2,3-b]pyridine corePOCl₃, DMFIminium ion intermediateVilsmeier-Haack formylation: Electrophilic attack of the Vilsmeier reagent at the C2 position. wikipedia.org
3 Iminium ion intermediateH₂OThis compoundHydrolysis of the intermediate to yield the final aldehyde. wikipedia.org

Optimization and Scalability Considerations in Furo[2,3-b]pyridine Synthesis

For the practical application of furo[2,3-b]pyridine derivatives in areas like medicinal chemistry, the development of optimized and scalable synthetic routes is crucial. A notable example is a concise four-step synthesis designed for gram-scale production. nih.gov This route begins with 2,5-dichloronicotinic acid and proceeds to a key furo[2,3-b]pyridine intermediate. nih.gov

Chemical Reactivity and Transformative Chemistry of Furo 2,3 B Pyridine 2 Carbaldehyde

Reactions at the Formyl Group (C-2 Carbaldehyde)

The aldehyde group at the C-2 position of the furo[2,3-b]pyridine (B1315467) ring is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions (e.g., Erlenmeyer-Plöchl Type Condensations with hippuric acid)

While specific examples of Erlenmeyer-Plöchl type condensations of furo[2,3-b]pyridine-2-carbaldehyde with hippuric acid are not extensively detailed in the provided search results, the aldehyde functionality is amenable to such reactions. This type of condensation is a well-established method for the synthesis of azlactones, which are valuable intermediates for amino acids and other organic compounds. The general mechanism involves the reaction of an aldehyde with an N-acylglycine in the presence of a base and acetic anhydride (B1165640).

Derivatization via Imine/Hydrazone Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines and hydrazones, respectively. These reactions are fundamental in organic chemistry for the synthesis of Schiff bases and hydrazone derivatives, which are important classes of compounds with various applications. quimicaorganica.orglibretexts.org

The formation of hydrazones from aldehydes or ketones and hydrazine (B178648) is a well-established reaction that typically proceeds under mildly acidic conditions (pH ≈ 4). quimicaorganica.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydrazine to form a carbinolamine intermediate. Subsequent dehydration yields the final hydrazone product. quimicaorganica.orglibretexts.org For instance, the reaction of methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates with unsymmetrical dimethylhydrazine in refluxing toluene, catalyzed by 4-methylbenzenesulfonic acid, yields the corresponding N,N-dimethylhydrazones. mdpi.com

Reactant 1Reactant 2Product TypeReference
This compoundPrimary AmineImine (Schiff Base) quimicaorganica.org
This compoundHydrazineHydrazone libretexts.org
Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylatesunsym-DimethylhydrazineN,N-Dimethylhydrazone mdpi.com

Nucleophilic Additions and Functional Group Interconversions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. rsc.org This reactivity allows for a wide range of functional group interconversions, significantly expanding the synthetic utility of this compound. ub.eduvanderbilt.edu

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds) to generate secondary alcohols. The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, oxidation of the aldehyde group can yield the corresponding carboxylic acid. These transformations provide access to a variety of functionalized furo[2,3-b]pyridine derivatives.

Cyanosilylation and Related Transformations

Cyanosilylation, the addition of a silyl (B83357) cyanide (such as trimethylsilyl (B98337) cyanide, TMSCN) to the aldehyde, is another important transformation. This reaction, often catalyzed by a Lewis acid or base, affords a cyanohydrin silyl ether. These products are valuable synthetic intermediates that can be hydrolyzed to cyanohydrins or further converted to α-hydroxy acids, α-amino alcohols, and other useful compounds. While direct studies on the cyanosilylation of this compound are not specified in the provided results, borinium cations have been shown to initiate the cyanosilylation of other aldehydes and ketones. rsc.org

Reactivity of the Furo[2,3-b]pyridine Heterocyclic System

The furo[2,3-b]pyridine scaffold itself possesses a unique reactivity pattern, allowing for selective functionalization at various positions of the pyridine (B92270) ring. This enables the introduction of diverse substituents, further modifying the properties of the core structure.

Site-Selective Functionalization of the Pyridine Moiety (e.g., C-H Amination, Borylation, Halogenation)

The development of methods for the direct functionalization of C-H bonds has become a significant area of research. For pyridine-containing compounds, site-selective functionalization is crucial for accessing specific isomers with desired properties.

C-H Amination: Direct C-H amination of pyridines can be achieved using various reagents and conditions. For example, a multifunctional reagent has been developed for the direct conversion of pyridines to Boc-protected 2-aminopyridines with high site selectivity. nih.gov Classic methods like the Chichibabin reaction also provide a route to 2-aminopyridines. dntb.gov.ua

C-H Borylation: Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles. Cobalt-catalyzed borylation of fluorinated arenes has demonstrated electronically enhanced site selectivity. nih.gov Specifically for pyridines, iridium-catalyzed borylations are known to be selective for the C-3 position in certain substituted pyridines. chemrxiv.org The site-selectivity can be influenced by the nature of the boron reagent and the catalyst. princeton.eduscilit.com

C-H Halogenation: The selective introduction of halogen atoms onto the pyridine ring is a valuable transformation, as the resulting halopyridines are versatile intermediates for cross-coupling reactions. nih.gov Methods for the 3-selective halogenation of pyridines have been developed using a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgchemrxiv.org Additionally, selective C-H fluorination of pyridines adjacent to the nitrogen atom can be achieved using silver(II) fluoride. researchgate.net

Reaction TypePositionReagent/CatalystReference
C-H AminationC-2Multifunctional Boc-aminating reagent nih.gov
C-H BorylationC-3Iridium catalysts chemrxiv.org
C-H Borylationortho-to-fluorineCobalt catalysts nih.gov
C-H HalogenationC-3N-halosuccinimides (via Zincke imines) chemrxiv.orgchemrxiv.org
C-H FluorinationC-2Silver(II) fluoride researchgate.net

Palladium-Mediated Cross-Coupling Reactions at Annulated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. In the context of furo[2,3-b]pyridine systems, these reactions enable the introduction of various substituents at specific positions on the bicyclic core, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

The reactivity of halofuro[2,3-b]pyridines in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is of significant interest. For instance, 3-bromofuro[2,3-b]pyridine-2-carboxaldehyde can be coupled with boronic acids to introduce new carbon substituents at the 3-position. The efficiency of these reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions.

A general catalytic cycle for such cross-coupling reactions typically involves three main steps: oxidative addition of the organic halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mdpi.com The choice of base is also crucial for the activation of the boronic acid or its ester to facilitate the transmetalation step. mdpi.com

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Reference
3-Bromofuro[2,3-b]pyridine-2-carboxaldehyde Arylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 3-Aryl-furo[2,3-b]pyridine-2-carbaldehyde researchgate.net
(2-Pyridyl)allyldimethylsilane Aryl iodide Pd(0) / Ag₂O 2-Arylpyridine nih.gov
2-(Azaaryl)carboxylate Aryl halide Pd(II) / Cu₂O 2-Arylpyridine nih.gov

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions involving pyridine-containing scaffolds. The specific application to this compound derivatives follows similar principles.

Ring-Opening Transformations of the Furan (B31954) Annulus

The furan ring in this compound is susceptible to ring-opening reactions under various conditions, providing a pathway to highly functionalized pyridine derivatives. These transformations are valuable for creating linear structures from the fused heterocyclic system.

One common approach involves oxidative cleavage of the furan ring. Reagents such as ozone or other strong oxidizing agents can break the C-C double bond of the furan, leading to the formation of dicarbonyl compounds. The specific products formed depend on the reaction conditions and the work-up procedure.

Alternatively, acid-catalyzed hydrolysis can lead to ring opening. In the presence of a strong acid and a nucleophile, the furan ring can be opened to generate a variety of structures. For example, treatment with an alcohol in the presence of an acid catalyst can yield an acyclic acetal (B89532) derivative. The general principle of furan ring-opening is recognized as a key synthetic strategy for producing diverse functional groups and complex molecular architectures. rsc.org

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. libretexts.orgmasterorganicchemistry.com In the case of this compound, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the furan ring is typically electron-rich and more susceptible to electrophilic substitution.

Studies on related benzo[b]furo[2,3-c]pyridines have shown that nitration can occur on the annulated benzene (B151609) ring. researchgate.net For this compound, the outcome of nitration would be a result of the interplay between the activating effect of the furan oxygen and the deactivating effects of the pyridine nitrogen and the carbaldehyde group.

Oxidation Pathways of the Nitrogen Heterocycle (e.g., N-oxidation)

The nitrogen atom in the pyridine ring of this compound is a site for oxidation, leading to the formation of an N-oxide. researchgate.net This transformation can significantly alter the electronic properties and reactivity of the heterocyclic system. N-oxidation is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The formation of an N-oxide introduces a positive charge on the nitrogen atom and a negative charge on the oxygen atom. This has several consequences for the reactivity of the molecule. For instance, the pyridine ring becomes more susceptible to nucleophilic attack, and the acidity of the protons on the adjacent carbon atoms is increased. Heterocyclic N-oxides are valuable intermediates in organic synthesis. researchgate.net

The oxidation of nitrogen-containing heterocycles is a crucial reaction for synthesizing a wide range of fine chemical products. researchgate.net The selectivity of the oxidation, targeting only the nitrogen atom in the heterocycle, is a key consideration. researchgate.net

Strategic Applications in Organic Synthesis and Chemical Biology

Furo[2,3-b]pyridine-2-carbaldehyde as a Precursor in Diverse Synthetic Pathways

The aldehyde functional group at the 2-position of the furo[2,3-b]pyridine (B1315467) core serves as a reactive handle for a multitude of chemical transformations, making it an important precursor for a wide array of derivatives. The carbonyl group is a key reactive center for various condensation reactions. nih.gov For instance, it readily participates in reactions with compounds containing active methylene (B1212753) groups, such as hippuric acid, to form 2-phenyl-4-(furo[2,3-b]pyridin-2-ylmethylene)-1,3-oxazol-5(4H)-ones. nih.govmdpi.com

The reactivity of this compound allows for its conversion into other functional groups, thereby expanding its synthetic utility. For example, the aldehyde can be converted to its corresponding N,N-dimethylhydrazone. mdpi.com This transformation is a critical step in the synthesis of more complex heterocyclic systems. Furthermore, the aldehyde can undergo oxidation to the corresponding carboxylic acid or reduction to the alcohol, providing access to another set of derivatives with different reactivity profiles.

A notable synthetic application involves the use of this compound in the Erlenmeyer-Plöchl reaction. This classic reaction involves the condensation of the aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and a base, to yield an azlactone. nih.govresearchgate.net This reaction has been shown to proceed efficiently, with studies comparing classical heating methods to microwave irradiation, the latter often resulting in significantly reduced reaction times with comparable yields. nih.govmdpi.comresearchgate.net

Construction of Advanced Heterocyclic Architectures

The furo[2,3-b]pyridine scaffold is a foundational element for the synthesis of more complex, fused heterocyclic systems. researchgate.net These advanced architectures are of significant interest due to their potential to exhibit a wide range of biological activities. researchgate.net The strategic functionalization of the furo[2,3-b]pyridine core, often starting from the 2-carbaldehyde derivative, allows for the annulation of additional rings.

One common strategy involves the conversion of the aldehyde to a more reactive intermediate that can undergo intramolecular cyclization or participate in multicomponent reactions. For example, derivatives of furo[2,3-b]pyridine can be used to synthesize fused pyrimidine (B1678525) systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and furo[2,3-d]pyrimidines. researchgate.netresearchgate.net These reactions often proceed through a tandem protocol, highlighting the efficiency of using the furo[2,3-b]pyridine scaffold as a starting point. researchgate.net

The synthesis of these polycondensed derivatives is a rapidly developing area of research within the chemistry of furo[2,3-b]pyridines. researchgate.net The ability to construct these intricate molecular frameworks opens up new avenues for exploring chemical space and discovering novel compounds with unique properties. The versatility of the furo[2,3-b]pyridine core allows for the creation of a diverse library of heterocyclic compounds with varied substitution patterns and ring systems. researchgate.net

Role as a Privileged Scaffold in Medicinal Chemistry Lead Discovery and Optimization

The furo[2,3-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.net Derivatives of furo[2,3-b]pyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. ontosight.ai

In the context of cancer research, furo[2,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov For instance, the furo[2,3-b]pyridine core has been utilized as an isosteric replacement for the 7-azaindole (B17877) scaffold in the design of kinase inhibitors. nih.gov This strategy aims to improve the selectivity and potency of the inhibitors. nih.gov Specific examples include the development of Epidermal Growth Factor Receptor (EGFR) and AKT inhibitors based on this scaffold. nih.gov Furthermore, derivatives have shown antiproliferative activity against a range of cancer cell lines. researchgate.netnih.gov

The furo[2,3-b]pyridine scaffold has also been explored for its potential in treating inflammatory and autoimmune diseases. Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in innate immunity. nih.gov Additionally, this scaffold has been identified as a promising core for the development of inhibitors of phosphoinositide specific-phospholipase C and for targeting the Hedgehog signaling pathway. nih.govmedchemexpress.comresearchgate.net

Development of Molecular Probes and Chemical Tools

Beyond its therapeutic applications, the furo[2,3-b]pyridine scaffold is also valuable for the development of molecular probes and chemical tools. These tools are essential for studying biological processes and for target validation in drug discovery. The unique photophysical properties that can be imparted to furo[2,3-b]pyridine derivatives make them suitable for use as fluorescent probes.

While direct examples of this compound being used to create molecular probes are not extensively detailed in the provided context, the general principles of probe design suggest its potential. The aldehyde functionality can be used to conjugate the furo[2,3-b]pyridine core to other molecules, such as fluorophores or affinity tags. The inherent fluorescence of some heterocyclic systems can also be modulated by substitution, allowing for the design of "turn-on" or "turn-off" fluorescent probes that respond to specific biological events or analytes. The development of such chemical tools based on the furo[2,3-b]pyridine scaffold represents a promising area for future research, enabling the interrogation of complex biological systems. mdpi.com

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis and transformation of the furo[2,3-b]pyridine (B1315467) core are achieved through various reaction pathways, each with a distinct mechanism. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a substituted pyridine (B92270), followed by an intramolecular cyclization to form the fused furan (B31954) ring. nih.gov For instance, the reaction of ethyl 2,5-dichloronicotinate with an alkoxide from ethyl 2-hydroxyacetate proceeds via an SNAr mechanism where the alkoxide displaces the 2-chloro group, followed by an intramolecular ring closure to yield the furo[2,3-b]pyridine system. nih.gov

Other sophisticated mechanisms employed for constructing the furo[2,3-b]pyridine skeleton include:

Intramolecular Diels-Alder reactions : This method can produce a dihydrofuro[2,3-b]pyridine intermediate from a triazine and an alkyne, which is subsequently oxidized to the aromatic furo[2,3-b]pyridine. nih.gov

Palladium-catalyzed reactions : One-pot syntheses have been developed that combine Sonogashira couplings with Wacker-type heteroannulations to build the fused heterocyclic system. nih.gov

Vilsmeier-Haack formylation : This reaction is used to introduce the carbaldehyde group onto the furo[2,3-b]pyrrole ring system, a related core structure. mdpi.com

Phase Transfer Catalysis (PTC) : This catalytic system has been successfully used for the alkylation (methylation and benzylation) of related furo[2,3-b]pyrrole derivatives. mdpi.com

Catalytic cycles, particularly those involving palladium, are central to the functionalization of the furo[2,3-b]pyridine core. In Suzuki-Miyaura cross-coupling reactions, the catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the halide or triflate substrate, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species. nih.gov The choice of ligands on the palladium center is crucial as it dictates the efficiency and selectivity of these steps. nih.gov

Analysis of Chemoselectivity and Regioselectivity in Transformations

Chemoselectivity is a significant challenge and a key area of investigation in the chemistry of functionalized furo[2,3-b]pyridines. When the scaffold bears multiple reactive sites, such as a chloro group and a triflate group, directing a reaction to one site while leaving the other intact is essential for controlled, stepwise synthesis. nih.gov

In a study on a furo[2,3-b]pyridine bearing a 3-triflate and a 5-chloro substituent, palladium-catalyzed Suzuki-Miyaura couplings demonstrated remarkable chemoselectivity that could be controlled by the choice of phosphine (B1218219) ligand. nih.gov

When PtBu3 was used as the ligand, the reaction selectively occurred at the C-Cl bond. This is attributed to the formation of a highly reactive, monoligated palladium species that favors oxidative insertion into the less reactive C-Cl bond. nih.gov

Conversely, using PCy3 as the ligand resulted in selective coupling at the C-OTf bond. The smaller cone angle of PCy3 allows for the formation of a bis-ligated palladium species, which preferentially reacts with the more reactive C-OTf bond. nih.gov

However, attempts to reverse the selectivity and couple the chloride before the triflate under various conditions were unsuccessful, highlighting that the chlorine is positioned at the least reactive carbon of the pyridine ring, which hinders the initial oxidative insertion step. nih.gov In some coupling reactions of a di-substituted furo[2,3-b]pyridine, mixtures of mono-substituted and di-substituted products were obtained, indicating that achieving perfect selectivity can be challenging. nih.gov

Table 1: Ligand-Controlled Chemoselectivity in Suzuki-Miyaura Coupling of a Dihalo-furo[2,3-b]pyridine Derivative nih.gov
Catalyst/LigandReactive Site TargetedRationale
Pd2(dba)3 / PtBu3C-ClForms a mono-ligated palladium species, favoring insertion at the less reactive C-Cl bond.
Pd(OAc)2 / PCy3C-OTfForms a bis-ligated palladium species, favoring insertion at the more reactive C-OTf bond.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is indispensable in the synthesis and functionalization of furo[2,3-b]pyridine derivatives, offering enhanced efficiency, control over selectivity, and access to complex molecules under milder conditions. nih.govrsc.org

Palladium catalysts are paramount for C-C bond-forming cross-coupling reactions, which are essential for elaborating the furo[2,3-b]pyridine core for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov As detailed previously, the strategic selection of palladium catalysts and their associated phosphine ligands directly governs chemoselectivity, allowing for the targeted modification of multifunctional scaffolds. nih.gov

Beyond homogeneous catalysis, heterogeneous catalysts offer advantages in terms of separation and reusability. For example, a copper(II) complex containing pyridine-2-carbaldehyde, immobilized on ethylenediamine-functionalized magnetic nanoparticles (Fe3O4@SiO2), has been developed as a highly efficient and reusable nanocatalyst for the synthesis of pyran and malononitrile (B47326) derivatives. rsc.org This catalyst demonstrated high yields and could be easily recovered using a magnet and reused for seven consecutive cycles without a significant drop in activity. rsc.org Such systems, characterized by high turnover numbers (TON) and turnover frequencies (TOF), exemplify the drive towards more sustainable and efficient chemical synthesis, principles that are applicable to the production of furo[2,3-b]pyridine-based compounds. rsc.org

Additionally, simpler catalytic systems are also effective. A catalytic amount of 4-methylbenzenesulfonic acid has been used to facilitate the formation of N,N-dimethylhydrazones from methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylates, demonstrating the role of acid catalysis in these transformations. mdpi.com

Theoretical Studies: Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides invaluable insights into the electronic structure, properties, and potential interactions of furo[2,3-b]pyridine-2-carbaldehyde and its derivatives. These theoretical studies complement experimental findings and guide further research.

Quantum Chemical Calculations: Quantum mechanical methods are used to calculate the fundamental properties of molecules. For instance, in a study on related furo[2,3-b]pyrrole derivatives, the semi-empirical AM1 method was used to calculate net atomic charges. mdpi.com These calculated charges were then correlated with experimental 13C and 15N NMR chemical shifts, providing a deeper understanding of the electronic distribution within the heterocyclic system. mdpi.com For this compound itself, computational tools can predict key physicochemical properties and spectral data. uni.lu

Table 2: Predicted Physicochemical and Spectral Data for this compound (C₈H₅NO₂) uni.lu
PropertyPredicted Value
Molecular FormulaC₈H₅NO₂
Monoisotopic Mass147.03203 Da
XlogP1.4
Predicted CCS ([M+H]⁺)122.9 Ų
Predicted CCS ([M+Na]⁺)134.6 Ų

Molecular Modeling and Dynamics: Molecular modeling and docking simulations are extensively used to investigate how furo[2,3-b]pyridine-based molecules interact with biological targets, such as enzymes. These studies are crucial in drug discovery for predicting binding affinities and modes.

In a study of furo[2,3-b]pyridine-2-carboxamide derivatives, molecular modeling was used to probe their interaction with phosphoinositide specific-phospholipase C. nih.gov The modeling revealed key hydrogen bonding interactions with amino acid residues like His356, Glu341, Arg549, and Lys438, and showed how a phenyl carboxamide moiety could occupy a lipophilic pocket within the enzyme's active site. nih.gov

Similarly, for the related furo[2,3-d]pyrimidine (B11772683) scaffold, molecular docking and dynamics simulations were performed to analyze the binding patterns of derivatives with the PI3K and AKT-1 enzymes. rsc.org These simulations provided an improved understanding of the interactions with key amino acids in the binding sites, helping to explain the observed biological activity. rsc.org

These computational approaches are essential for rational drug design, allowing scientists to visualize and analyze molecular interactions, thereby guiding the synthesis of more potent and selective inhibitors. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization of Furo 2,3 B Pyridine 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of furo[2,3-b]pyridine-2-carbaldehyde derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. bas.bg

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns, and integration values. For instance, in substituted fluorenylspirohydantoins, the protons of the NH groups can appear as singlet peaks at distinct chemical shifts, with the proton closer to a carbonyl group being more deshielded and appearing at a higher chemical shift. bas.bg

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. In a derivative like 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbonyl carbons can be assigned to signals with high chemical shifts, for example, at δC 155.34 ppm and δC 171.10 ppm. bas.bg Low-temperature ¹³C NMR can also be employed to study the barrier to internal rotation and population ratios of different conformers in related pyridinecarbaldehydes. researchgate.net

2D NMR Techniques: For more complex structures, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals. bas.bgipb.pt These experiments simplify complex spectra and provide more detailed structural information. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons (one-bond ¹JCH coupling). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). ipb.pt This information is vital for piecing together the molecular skeleton, especially for connecting different fragments of a molecule. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. ipb.pt For small molecules, the Nuclear Overhauser Effect (NOE) is positive. harvard.edu

A combination of these 1D and 2D NMR techniques allows for a complete and detailed assignment of the chemical structure of this compound derivatives. bas.bg

Table 1: Representative NMR Data for Furo[2,3-b]pyridine (B1315467) Derivatives

NucleusTechniqueChemical Shift (ppm) RangeCoupling InformationReference
¹H1D NMR7.0 - 9.0 (aromatic), 9.5 - 10.5 (aldehyde)Spin-spin splitting patterns reveal neighboring protons. bas.bgchemicalbook.com
¹³C1D NMR110 - 160 (aromatic/heterocyclic), >180 (aldehyde carbonyl)Provides information on the carbon skeleton. bas.bgresearchgate.net
¹H-¹HCOSYN/AReveals proton-proton coupling networks. bas.bglibretexts.org
¹H-¹³CHSQC/HMQCN/ACorrelates protons to their directly attached carbons. ipb.pt
¹H-¹³CHMBCN/AShows long-range correlations between protons and carbons. bas.bgipb.pt

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also aids in structural elucidation through the analysis of fragmentation patterns and is sensitive enough for impurity profiling.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The monoisotopic mass of the parent compound, this compound (C₈H₅NO₂), is 147.03203 Da. uni.lu

Different ionization techniques can be employed, leading to various adducts in the mass spectrum. Predicted collision cross-section (CCS) values can be calculated for these adducts, which provide information about the ion's shape in the gas phase. uni.luuni.luuni.lu

Table 2: Predicted Adducts and Collision Cross Sections for this compound

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺148.03931122.9 uni.luuni.lu
[M+Na]⁺170.02125134.6 uni.luuni.lu
[M-H]⁻146.02475127.8 uni.luuni.lu
[M+NH₄]⁺165.06585144.9 uni.luuni.lu
[M+K]⁺185.99519133.4 uni.luuni.lu
[M+H-H₂O]⁺130.02929117.3 uni.luuni.lu

The fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of the furo[2,3-b]pyridine core and its substituents. Furthermore, the high sensitivity of MS makes it an ideal tool for detecting and identifying trace-level impurities that may be present from the synthesis or degradation of the compound.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within this compound derivatives.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. scielo.org.za For a this compound derivative, key vibrational bands would include:

C=O stretching: A strong absorption band characteristic of the aldehyde carbonyl group. In related compounds, this can be observed around 1713 cm⁻¹. scielo.org.za

C-H stretching: Vibrations of the aromatic and aldehyde C-H bonds typically appear in the region of 3100-3000 cm⁻¹. scielo.org.za

C=C and C=N stretching: These vibrations from the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region. iomcworld.com

C-O-C stretching: The ether linkage in the furan (B31954) ring will also have a characteristic stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the extended conjugated system in this compound results in absorption of UV or visible light. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. libretexts.org In a related compound, absorption peaks were observed at 348 nm and 406 nm. scielo.org.za Shifts in λmax upon substitution can provide insights into the electronic effects of the substituents. iomcworld.com

Table 3: Spectroscopic Data for this compound and Related Structures

SpectroscopyRegion/WavelengthAssignmentReference
FT-IR~1713 cm⁻¹C=O stretching (aldehyde) scielo.org.za
FT-IR3100-3000 cm⁻¹Aromatic C-H stretching scielo.org.za
FT-IR1600-1450 cm⁻¹C=C and C=N stretching iomcworld.com
UV-Vis300-410 nmπ → π* transitions scielo.org.zaiomcworld.com

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates (e.g., FT-IR)

In situ spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time. nih.gov By using a probe that is directly inserted into the reaction vessel, spectra can be continuously collected, allowing for the tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates. mdpi.com

This approach offers several advantages over traditional offline analysis:

Real-time data: Provides immediate feedback on the reaction's progress. mdpi.com

Identification of intermediates: Helps to elucidate reaction mechanisms by observing short-lived species. mdpi.com

Optimization of reaction conditions: Allows for precise determination of reaction endpoints and can help in optimizing parameters like temperature and catalyst loading. nih.gov

For the synthesis or modification of this compound derivatives, in situ FT-IR can be used to monitor the characteristic vibrational bands of the starting materials, intermediates, and final products. For example, the disappearance of a reactant's characteristic peak and the simultaneous appearance of the aldehyde C=O stretching band of the product could be tracked to determine the reaction rate and completion. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed molecular structure can be obtained. researchgate.net

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Stereochemistry: The absolute configuration of chiral centers.

Conformation: The spatial arrangement of the molecule in the crystal lattice.

Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. nih.gov

For example, in the crystal structure of a related thieno[2,3-b]pyridine (B153569) derivative, the molecule was found to be composed of two fused rings with a phenyl ring attached to the nitrogen atom. researchgate.net The dihedral angle between the fused ring system and the phenyl ring was determined to be 63.1(2)°. researchgate.net Such detailed structural information is crucial for understanding structure-activity relationships and for computational modeling studies. The data obtained from X-ray crystallography, such as unit cell parameters and space group, provide a fundamental description of the crystalline material. mdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to develop environmentally benign processes that are efficient in terms of atoms, energy, and waste reduction. Research into the synthesis of furo[2,3-b]pyridines, including the 2-carbaldehyde derivative, reflects this trend through the exploration of catalytic systems, one-pot reactions, and alternative energy sources.

A significant advancement in this area is the use of palladium-catalyzed reactions for the construction of the furo[2,3-b]pyridine (B1315467) core. For instance, a Pd(II)-catalyzed synthesis has been developed from β-ketodinitriles and alkynes, which proceeds via an unusual N-H/C annulation. nih.gov This method is notable for the concurrent construction of both the furan (B31954) and pyridine (B92270) rings. Another approach involves palladium-catalyzed one-pot syntheses where Sonogashira couplings are followed by Wacker-type heteroannulations. nih.gov These catalytic methods often proceed under milder conditions and with higher atom economy compared to classical synthetic routes.

Multi-component reactions (MCRs) represent another cornerstone of green synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. An "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been reported to yield furo[2,3-c]pyridine (B168854) scaffolds, and this strategy has been optimized to avoid microwave heating and tedious column chromatography. nih.govacs.org While this produces a different isomer, the principles are applicable to the development of MCRs for Furo[2,3-b]pyridine-2-carbaldehyde.

The use of alternative energy sources like microwave irradiation and ultrasound is also gaining traction. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic systems. eurekaselect.comresearchgate.net For example, the synthesis of pyrroles from primary amines and hexane-2,5-dione occurs in under two minutes with microwave activation. The application of ultrasound has been demonstrated in the synthesis of various nitrogen-containing bicyclic heterocycles, often leading to shorter reaction times and higher yields under milder conditions. nih.gov

Furthermore, synthetic strategies that minimize purification steps are being developed. A concise, gram-scale synthesis of functionalized furo[2,3-b]pyridines has been reported that requires only one chromatographic purification step in a four-step sequence, making the process more amenable to large-scale production. nih.gov

Table 1: Comparison of Greener Synthetic Methodologies for Furo[2,3-b]pyridine and Related Scaffolds
MethodologyKey FeaturesAdvantagesReference
Pd(II)-Catalyzed SynthesisReaction of β-ketodinitriles and alkynes via N-H/C annulation.Concurrent formation of furan and pyridine rings. nih.gov
One-Pot Sonogashira/Wacker ReactionPalladium-catalyzed coupling followed by heteroannulation.Increased efficiency by combining multiple steps. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Drastically reduced reaction times. eurekaselect.comresearchgate.net
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to promote reactions.Shorter reaction times, milder conditions, and often improved yields. nih.gov
Optimized Multi-Step SynthesisGram-scale synthesis with minimal chromatographic purification.Scalability and reduced solvent waste from purification. nih.gov

Exploration of Uncharted Reactivity and Novel Transformations

The reactivity of this compound is dominated by the interplay between the electron-rich furan and electron-deficient pyridine rings, along with the versatile aldehyde functional group. Research is ongoing to explore novel transformations that can further expand the synthetic utility of this scaffold.

The aldehyde group at the 2-position is a key handle for a variety of transformations. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds. The reaction of a related methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylate with unsym-dimethylhydrazine yields the corresponding N,N-dimethylhydrazone. mdpi.comresearchgate.net This aldehyde can also be converted to a cyano group by reaction with hydroxylammonium chloride, which can then be transformed into a tetrazole ring. mdpi.comresearchgate.net

The furan moiety of the furo[2,3-b]pyridine system can participate in cycloaddition reactions. Furan itself is known to act as a diene in Diels-Alder reactions, and this reactivity is expected to be retained in the fused system, providing a pathway to complex polycyclic structures. numberanalytics.comyoutube.com While specific examples for this compound are not extensively reported, the general reactivity of furans in [4+2] cycloadditions is well-established. numberanalytics.com Additionally, [3+2] cycloaddition reactions of related furan derivatives have been developed, for instance, using propargylamines and aldehydes to form substituted furans. rsc.org

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, but direct C-H functionalization of pyridines is a challenging yet highly desirable transformation. rsc.org Research in this area aims to develop methods for the direct introduction of functional groups onto the pyridine ring of the furo[2,3-b]pyridine scaffold without the need for pre-functionalization. Boryl-directed C-H activation of pyridines by iridium complexes represents a frontier in this field. chemrxiv.org

Cross-coupling reactions are also pivotal for the functionalization of the furo[2,3-b]pyridine core. A gram-scale synthesis has been developed to produce furo[2,3-b]pyridines with handles at the 3- and 5-positions, which are amenable to chemoselective palladium-mediated cross-coupling reactions. nih.gov This allows for the late-stage introduction of diverse substituents, which is crucial for creating libraries of compounds for biological screening.

Integration of this compound in Materials Science and Supramolecular Chemistry

The unique photophysical and electronic properties of the furo[2,3-b]pyridine scaffold make it an attractive building block for advanced materials and supramolecular assemblies. While this area is still in its nascent stages for this compound specifically, research on related structures provides a glimpse into the potential applications.

The aldehyde functionality of this compound can be utilized to synthesize larger conjugated systems and polymers. For example, condensation reactions with suitable monomers could lead to the formation of functional polymers with interesting optical or electronic properties. The inherent fluorescence of some pyridine derivatives suggests that furo[2,3-b]pyridine-based materials could find applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

In the realm of supramolecular chemistry, the nitrogen atom in the pyridine ring and the oxygen atom of the furan ring can act as coordination sites for metal ions. This makes this compound and its derivatives potential ligands for the construction of metal-organic frameworks (MOFs) or other coordination polymers. The structural rigidity and defined geometry of the furo[2,3-b]pyridine scaffold are advantageous for creating well-defined, porous structures with potential applications in gas storage, catalysis, and sensing. While research has been conducted on MOFs based on pyridine-2,3-dicarboxylate, the use of the furo[2,3-b]pyridine core as a ligand is an area ripe for exploration.

The ability of furo[2,3-b]pyridine derivatives to form ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is also of interest. These self-assembly properties could be harnessed to create liquid crystals, gels, or other soft materials with tunable properties.

Advanced Computational Design and Predictive Modeling for Functional Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, computational methods are being employed to predict their properties, understand their reactivity, and design novel functional molecules.

Molecular docking and molecular dynamics (MD) simulations are widely used to predict the binding modes and affinities of furo[2,3-b]pyridine derivatives to biological targets. nih.govrsc.org For example, MD simulations have been used to study the binding of novel furo[2,3-d]pyrimidine (B11772683) derivatives to PI3K and AKT-1, revealing key interactions that stabilize the protein-ligand complex. nih.gov Similarly, docking studies on furo[2,3-b]indol-3a-ol derivatives as potential CDK2 inhibitors have helped in identifying promising candidates for further development. nih.gov These in silico methods allow for the rapid screening of virtual libraries of compounds, prioritizing those with the highest potential for biological activity and thus accelerating the drug discovery process.

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and reactivity of this compound. nih.gov These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity in various chemical reactions. For instance, DFT studies can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. This predictive capability is invaluable for designing more potent and selective drug candidates.

Table 2: Computational Approaches for the Study of Furo[2,3-b]pyridine Derivatives
Computational MethodApplicationInsights GainedReference
Molecular DockingPredicting binding modes of ligands to biological targets.Identification of key protein-ligand interactions and potential drug candidates. nih.govnih.gov
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of protein-ligand complexes.Understanding the stability of binding and the role of solvent molecules. nih.govrsc.org
Density Functional Theory (DFT)Investigating electronic structure and reactivity.Prediction of reactive sites, orbital energies, and spectroscopic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Predicting the activity of novel derivatives to guide synthesis. nih.gov

Q & A

Q. What are the common synthetic routes for preparing furo[2,3-b]pyridine-2-carbaldehyde?

The synthesis typically involves cyclization of pyridine and furan precursors using catalysts (e.g., Lewis acids) under controlled conditions. A standard method employs dichloromethane or toluene as solvents at elevated temperatures (80–120°C) to drive cyclization . Key steps include:

  • Precursor activation via halogenation or oxidation.
  • Cyclization catalyzed by BF₃·Et₂O or ZnCl₂.
  • Aldehyde functionalization via Vilsmeier-Haack or Duff reactions. Methodological Tip: Optimize catalyst loading (5–10 mol%) and monitor reaction progress using TLC or HPLC to minimize by-products.

Q. What key functional groups influence the reactivity of this compound?

The aldehyde group at the 2-position of the pyridine ring enables nucleophilic additions (e.g., Grignard reactions), while the fused furan-pyridine system provides π-electron richness for electrophilic substitutions (e.g., nitration, halogenation). The furan oxygen enhances solubility in polar aprotic solvents, facilitating downstream derivatization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Assigns ring proton environments and confirms aldehyde proton resonance (~9.8–10.2 ppm).
  • IR spectroscopy : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 147.13 for C₈H₅NO₂⁺) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalable production while maintaining purity?

Industrial-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Key parameters:

  • Temperature control : Maintain 100–110°C to balance reaction rate and decomposition.
  • Catalyst recycling : Use immobilized catalysts (e.g., SiO₂-supported ZnCl₂) to reduce waste.
  • Workup : Extract with ethyl acetate/water to isolate the aldehyde, followed by recrystallization (ethanol/hexane) for ≥98% purity .

Q. What role does the aldehyde group play in modulating biological activity?

The aldehyde forms Schiff bases with lysine residues in proteins, enabling covalent inhibition. For example, derivatives targeting kinase ATP-binding pockets show IC₅₀ values <1 µM in cancer cell lines. Replace the aldehyde with hydroxymethyl or carboxylic acid groups to alter binding kinetics and selectivity .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

  • Assay variability : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).
  • Structural analogs : Test derivatives with modified substituents (e.g., methoxy at the 5-position) to isolate pharmacophores.
  • Cellular context : Evaluate activity in both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models due to membrane permeability differences .

Q. What strategies enhance electrophilic substitution regioselectivity on the pyridine ring?

  • Directing groups : Install electron-donating groups (e.g., -OMe) at the 4-position to direct nitration to the 6-position.
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in halogenation reactions.
  • Computational modeling : Apply DFT calculations to predict sites with highest electron density (e.g., C-5 and C-7) .

Data Analysis and Methodological Challenges

Q. How can computational tools predict the compound’s reactivity in drug discovery?

  • Molecular docking : Screen against targets like COX-2 or PI3K using AutoDock Vina to prioritize derivatives.
  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots on the fused ring system.
  • ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods with ≥100 fpm airflow to avoid inhalation of dust/aerosols.
  • Storage : Keep in amber vials at 2–8°C under nitrogen to prevent aldehyde oxidation .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of furan oxygen in π-π stacking with biological targets.
  • In vivo profiling : Evaluate pharmacokinetics in murine models to assess blood-brain barrier penetration.
  • Green chemistry : Develop solvent-free cyclization using microwave irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.